Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound primarily known for its anti-allergic properties. [, , ] Originally developed as an anti-inflammatory agent, Tranilast has garnered significant interest within the scientific community for its diverse range of biological activities. [, , , , ] Research has unveiled its potential applications in various fields, including oncology, cardiology, and nephrology, making it a promising subject for further scientific exploration. [, , , , , , , , , , , , , ]
Tranilast is classified as an anti-allergic agent and an anti-fibrotic drug. It is commonly used in the treatment of keloids and hypertrophic scars, conditions characterized by excessive collagen deposition. The compound is derived from the chemical structure that includes a pyridine ring, which contributes to its pharmacological effects. Tranilast has been approved for clinical use in several countries, particularly in Japan, where it is marketed under the name Rizaben by Kissei Pharmaceutical.
Tranilast can be synthesized through several methods, with one common approach involving the reaction of 3,4-dimethoxyphenylamine with 2-pyridinecarboxylic acid. The synthesis typically follows these steps:
This synthetic route highlights the importance of controlling reaction parameters such as temperature and time to optimize yield and purity.
The molecular structure of tranilast features a pyridine ring attached to a dimethoxyphenyl group through an amide linkage. Key characteristics include:
The three-dimensional conformation of tranilast allows it to fit into specific binding sites on target proteins, facilitating its mechanism of action.
Tranilast participates in several chemical reactions primarily related to its role as an inhibitor of collagen synthesis:
These reactions illustrate tranilast's potential as a therapeutic agent in fibrotic diseases.
The mechanism by which tranilast exerts its effects involves multiple pathways:
These mechanisms highlight tranilast's multifaceted role in modulating cellular responses and its potential applications in oncology and dermatology.
Tranilast exhibits several notable physical and chemical properties:
These properties are essential for understanding how tranilast can be effectively formulated for clinical use.
Tranilast has diverse applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3